molecular formula C9H8F3NO2 B8566285 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide

2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide

Cat. No.: B8566285
M. Wt: 219.16 g/mol
InChI Key: JVUDHJXWDNFWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

    Step 1: 3-(trifluoromethyl)aniline is reacted with glyoxylic acid in the presence of hydrochloric acid.

    Step 2: The reaction mixture is heated to reflux for several hours.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide.

    Reduction: Formation of 2-hydroxy-N-[3-(trifluoromethyl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-hydroxy-N-[3-(trifluoromethyl)phenyl]propionamide
  • 2-hydroxy-N-[3-(trifluoromethyl)phenyl]butyramide

Uniqueness

2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-hydroxy-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-8(15)5-14/h1-4,14H,5H2,(H,13,15)

InChI Key

JVUDHJXWDNFWPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L pressure vessel was added crude 2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide (˜10 g) and methanol (400 mL). The solution was purged with N2. 10% Pd/C (1.1 g) was added. The vessel was placed under H2 atmosphere at 50 psi for 2.5 h. LC/MS analysis shows only partial hydrogenolysis of the benzyl ether, so Pd(OH)2H2O (2 g) was added and the vessel is placed again under H2 atmosphere at 50 psi for 2.5 h. The reaction mixture was filtered through a pad of Celite and concentrated to give a brown oil. The crude material was purified via flash chromatography (1:1 EtOAc/Hexanes) to give 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide as a white solid (5.27 g, 84% yield, two steps). LC/MSD (HP Series 1100 MSD) Expected MW: 219.05, Observed M+H, 220.0, Retention time: 1.22. 1H-NMR, DMSO-d6, Varian 400 MHz δ 10.07 (s, 1H), 8.22 (s, 1H), 7.97 (dd, 1H), 7.55 (t, 1H), 7.41 (m, 1H), 5.76 (t, 1H), 4.03 (d, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.